molecular formula C11H11NO3 B13608728 Methyl 3-(2-cyanophenyl)-2-hydroxypropanoate

Methyl 3-(2-cyanophenyl)-2-hydroxypropanoate

Cat. No.: B13608728
M. Wt: 205.21 g/mol
InChI Key: JVYYOOBFZRXQHL-UHFFFAOYSA-N
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Description

Methyl 3-(2-cyanophenyl)-2-hydroxypropanoate is an organic compound that belongs to the class of cyanophenyl derivatives This compound is characterized by the presence of a cyanophenyl group attached to a hydroxypropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-cyanophenyl)-2-hydroxypropanoate typically involves the reaction of 2-cyanobenzaldehyde with methyl acrylate in the presence of a base. The reaction proceeds through a Michael addition followed by an intramolecular cyclization to form the desired product. The reaction conditions often include the use of a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and more efficient catalysts to enhance the yield and purity of the product. The reaction conditions are carefully controlled to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-cyanophenyl)-2-hydroxypropanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of Methyl 3-(2-cyanophenyl)-2-oxopropanoate.

    Reduction: Formation of Methyl 3-(2-aminophenyl)-2-hydroxypropanoate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(2-cyanophenyl)-2-hydroxypropanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a precursor to biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 3-(2-cyanophenyl)-2-hydroxypropanoate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the cyanophenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(4-cyanophenyl)-2-hydroxypropanoate
  • Methyl 3-(3-cyanophenyl)-2-hydroxypropanoate
  • Methyl 3-(2-cyanophenyl)-2-oxopropanoate

Uniqueness

Methyl 3-(2-cyanophenyl)-2-hydroxypropanoate is unique due to the specific positioning of the cyanophenyl group, which influences its reactivity and interaction with other molecules. This positional specificity can lead to different biological activities and chemical properties compared to its isomers.

Properties

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

methyl 3-(2-cyanophenyl)-2-hydroxypropanoate

InChI

InChI=1S/C11H11NO3/c1-15-11(14)10(13)6-8-4-2-3-5-9(8)7-12/h2-5,10,13H,6H2,1H3

InChI Key

JVYYOOBFZRXQHL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1C#N)O

Origin of Product

United States

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